molecular formula C13H14ClN5 B2386592 N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332073-82-2

N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2386592
CAS No.: 332073-82-2
M. Wt: 275.74
InChI Key: FPVMOLBHYYLCCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a chlorophenyl group and a dimethylpyrimidinyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable guanidinating agent. Common reagents used in this synthesis include cyanamide or thiourea, and the reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2-pyridyl)guanidine
  • N-(3-chlorophenyl)-N’-(4-methylpyrimidin-2-yl)guanidine
  • N-(3-chlorophenyl)-N’-(4,6-dichloropyrimidin-2-yl)guanidine

Uniqueness

N-(3-chlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both a chlorophenyl group and a dimethylpyrimidinyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMOLBHYYLCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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